molecular formula C16H28N2O4 B3107992 Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate CAS No. 1632286-19-1

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate

Cat. No.: B3107992
CAS No.: 1632286-19-1
M. Wt: 312.40 g/mol
InChI Key: ABGGQKOQAMWLHU-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate is a chemical compound known for its unique bicyclic structure. It is often used in organic synthesis and various chemical reactions due to its stability and reactivity. The compound is characterized by its two tert-butyl groups attached to a diazabicyclo[2.2.2]octane core, which provides steric hindrance and influences its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate typically involves the reaction of di-tert-butyldicarbonate with a diamine precursor. One common method includes dissolving di-tert-butyldicarbonate in isopropanol and adding it dropwise to a solution of the diamine in isopropanol, water, and sodium hydroxide at 0°C. The reaction mixture is maintained at this temperature for a specified period before being concentrated .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in its structure.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

    Coupling Reactions: It is used as an additive in coupling reactions to enhance product yields.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidants like di-tert-butyl peroxide and bases such as sodium hydroxide. Reaction conditions often involve low temperatures (around 0°C) and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the products are typically substituted derivatives of the original compound.

Scientific Research Applications

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate involves its interaction with molecular targets through its diazabicyclo[2.2.2]octane core. This core structure allows it to act as a nucleophile or base in various reactions. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate is unique due to its dual tert-butyl groups, which provide additional steric hindrance and influence its chemical properties. This makes it particularly useful in reactions requiring high selectivity and stability .

Properties

IUPAC Name

ditert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-12-8-7-11(17)10-18(12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGGQKOQAMWLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127779
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632286-19-1
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632286-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diazabicyclo[2.2.2]octane-2,5-dicarboxylic acid, 2,5-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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